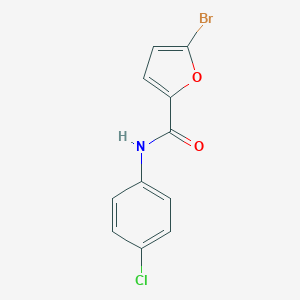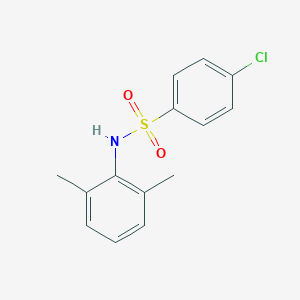
4-methyl-N-(4-methylbenzyl)benzenesulfonamide
Übersicht
Beschreibung
4-methyl-N-(4-methylbenzyl)benzenesulfonamide is a compound belonging to the sulfonamide class, which is known for its significant biological activities. Sulfonamides, often referred to as “sulfa drugs,” have been widely used in medicine for their antibacterial, antifungal, and antitumor properties . This particular compound is structurally characterized by the presence of a sulfonamide group attached to a benzene ring, with additional methyl groups enhancing its chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide typically involves a nucleophilic substitution reaction. The most common method is the reaction between 4-methylbenzylamine and p-toluenesulfonyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The mixture is then acidified and the product is extracted using dichloromethane .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization to achieve high purity suitable for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
4-methyl-N-(4-methylbenzyl)benzenesulfonamide undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide, can be used to oxidize the compound.
Reducing Agents: Like lithium aluminum hydride, can reduce the sulfonamide group to an amine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
4-methyl-N-(4-methylbenzyl)benzenesulfonamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 4-methyl-N-(4-methylbenzyl)benzenesulfonamide exerts its effects involves the inhibition of specific enzymes. For instance, it is known to inhibit the ATPase activity of skeletal myosin, which is significant in the study of muscle contraction . The compound interacts with the enzyme’s active site, preventing the hydrolysis of ATP and thereby affecting muscle function .
Vergleich Mit ähnlichen Verbindungen
4-methyl-N-(4-methylbenzyl)benzenesulfonamide is structurally similar to other sulfonamides, such as N-benzyl-p-toluene sulfonamide (BTS). its unique methyl groups confer distinct chemical properties and biological activities . Similar compounds include:
N-benzyl-p-toluene sulfonamide (BTS): Known for its potent inhibition of ATPase activity.
4-methylbenzenesulfonamide: Another sulfonamide with similar structural features but different biological activities.
These comparisons highlight the uniqueness of this compound in terms of its specific enzyme inhibition and potential therapeutic applications .
Eigenschaften
IUPAC Name |
4-methyl-N-[(4-methylphenyl)methyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-12-3-7-14(8-4-12)11-16-19(17,18)15-9-5-13(2)6-10-15/h3-10,16H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHVKXMAFORRBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356855 | |
| Record name | 4-methyl-N-(4-methylbenzyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10504-92-4 | |
| Record name | 4-methyl-N-(4-methylbenzyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key intermolecular interactions observed in the crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide?
A1: The crystal structure of this compound reveals the presence of both N—H⋯O and C—H⋯π interactions. [] These interactions play a crucial role in linking the molecules together, resulting in the formation of a complex three-dimensional network structure within the crystal lattice. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






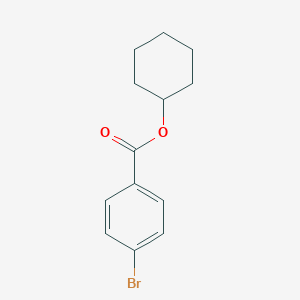

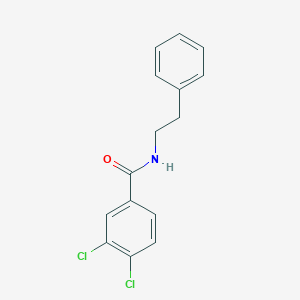
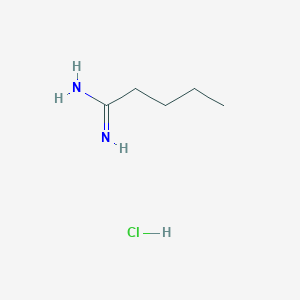
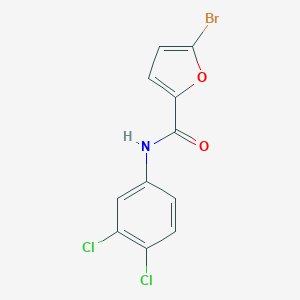
![tert-Butyl [2-[(trifluoroacetyl)amino]ethyl]carbamate](/img/structure/B185133.png)
